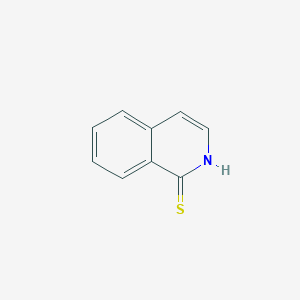

(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

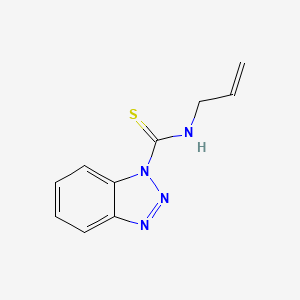

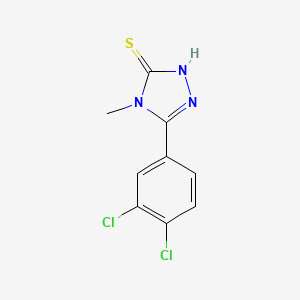

(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid, also known as 5-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-ylacetic acid, is a naturally occurring compound found in many plants. It is a member of the phenylacetate family, which is composed of compounds that are derived from the hydrolysis of phenylalanine. 5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid has been studied extensively in recent years due to its potential applications in various scientific research fields.

Aplicaciones Científicas De Investigación

Neuropharmacology

(5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-YL)-acetic acid: has been identified as a compound that can influence neuropharmacological processes. It is structurally related to 5-hydroxyindole, which is known to modulate serotonin receptors . This suggests potential applications in the study of neurological disorders and the development of therapeutic agents targeting serotonergic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for its potential role in synthesizing derivatives with pharmacological activities. Its core structure is a part of many bioactive molecules, making it a candidate for the design of new drugs .

Biotechnology

The compound is used in proteomics research, where it may serve as a specialty reagent in the identification and analysis of proteins. Its reactive groups make it suitable for binding studies and protein interaction analyses .

Chemical Research

Chemical research utilizes This compound for the synthesis of complex organic molecules. Its reactivity allows for the construction of diverse chemical libraries for screening purposes .

Propiedades

IUPAC Name |

2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-5-1-2-6-7(3-5)10(15)11-8(6)4-9(13)14/h1-3,8,12H,4H2,(H,11,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPZTZLQLBZERG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392616 |

Source

|

| Record name | (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94512-05-7 |

Source

|

| Record name | (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

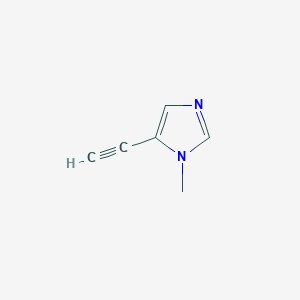

![2-Amino-5-cyanopyrrolo[2,3-d]pyrimidine-4-one](/img/structure/B1306601.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B1306610.png)

![(E)-1-(4-fluorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1306631.png)